molecular formula C8H16N2O B1512028 1-Ethyl-6,6-dimethylpiperazin-2-one

1-Ethyl-6,6-dimethylpiperazin-2-one

Cat. No.: B1512028
M. Wt: 156.23 g/mol
InChI Key: NXTLGLYIGYYZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6,6-dimethylpiperazin-2-one is a heterocyclic compound featuring a six-membered piperazin-2-one ring with two nitrogen atoms, one of which is part of a ketone group. The molecule is substituted with an ethyl group at the 1-position (on the nitrogen) and two methyl groups at the 6-position (on the adjacent carbon). Its molecular formula is C₈H₁₅N₂O, with a molecular weight of 155.22 g/mol (calculated).

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-ethyl-6,6-dimethylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-4-10-7(11)5-9-6-8(10,2)3/h9H,4-6H2,1-3H3

InChI Key

NXTLGLYIGYYZFG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CNCC1(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Reference
1-Ethyl-6,6-dimethylpiperazin-2-one C₈H₁₅N₂O 155.22 Ethyl (N1), dimethyl (C6), piperazin-2-one ring Pharmaceutical intermediate -
6,6-Dimethylpiperazin-2-one hydrochloride C₇H₁₅ClN₂O 178.66 Dimethyl (C6), HCl salt, piperazin-2-one ring Enhanced solubility for drug synthesis
6,6-Dimethyl-2-piperidinone C₇H₁₃NO 127.19 Single nitrogen ring (piperidinone), dimethyl (C6) Solubility studies, polymer chemistry
Ethyl 4-oxo-1-piperidinecarboxylate C₉H₁₅NO₃ 185.22 Ester group (N1), ketone (C4), piperidine ring Prodrug design, ester hydrolysis
JAP 213 (quinolone derivative) C₂₃H₂₂F₂N₄O₇S 548.50 Piperazinyl group fused to quinolone core Antibacterial/antiparasitic activity

Key Comparisons :

Ring System and Basicity: The piperazin-2-one core in the target compound contains two nitrogen atoms, offering dual hydrogen-bonding sites compared to piperidinone (one nitrogen). The ethyl group at N1 enhances lipophilicity relative to the unsubstituted 6,6-dimethylpiperazin-2-one hydrochloride, which may improve membrane permeability in drug candidates .

Functional Group Influence: Ethyl 4-oxo-1-piperidinecarboxylate () includes an ester group, making it prone to hydrolysis. In contrast, the ethyl group in the target compound is stable under physiological conditions, favoring its use as a non-cleavable scaffold . The JAP 213 derivative () incorporates a fluoroquinolone core with a piperazinyl group, demonstrating how piperazinone fragments are utilized in active pharmaceutical ingredients (APIs) for antibacterial activity .

This contrasts with the less hindered 6,6-dimethyl-2-piperidinone, which lacks a second nitrogen . The hydrochloride salt of 6,6-dimethylpiperazin-2-one () improves aqueous solubility, a critical factor in formulation, whereas the target compound’s neutral form may require solubilizing excipients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.